3-(5-(Trifluoromethyl)pyridin-2-yl)propanoic acid
Overview
Description
“3-(5-(Trifluoromethyl)pyridin-2-yl)propanoic acid” is a chemical compound with a molecular weight of 253.61 .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been reviewed . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis
The IUPAC name of this compound is 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanoic acid . The InChI code is 1S/C9H7ClF3NO2/c10-6-3-5(9(11,12)13)4-14-7(6)1-2-8(15)16/h3-4H,1-2H2,(H,15,16) .Chemical Reactions Analysis
The synthesis of trifluoromethylpyridines involves a stepwise liquid-phase/vapor–phase reaction . For example, 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 253.61 .Scientific Research Applications
Synthesis and Chemical Properties
Efficient Synthesis Routes : Novel routes for synthesizing 2-trifluoromethyl-nicotinic acid derivatives, which are key intermediates in manufacturing certain inhibitors, highlight the significance of such compounds in chemical synthesis (Kiss, Ferreira, & Learmonth, 2008).
Coordination with Platinum Complexes : A study demonstrated the direct coupling of alcohols and amines to a 3-(pyridin-3-yl)propanoic acid ligand coordinated with a Pt(II) complex. This method was used to create a family of trans-Pt(II) compounds with potential thermoactivatable properties, suggesting their utility in anticancer therapies (Cabrera et al., 2019).
Formation of Heterocyclic Compounds : Reactions involving substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids resulted in various heterocyclic compounds. This showcases the compound's versatility in forming complex molecular structures (Harutyunyan et al., 2015).
Formation of Trifluoromethyl-Containing Heterocyclic Compounds : Research into the reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates demonstrated the formation of various acyclic and trifluoromethyl-containing heterocyclic compounds. This expands the understanding of the chemical versatility and reactivity of trifluoromethyl groups in various molecular frameworks (Sokolov & Aksinenko, 2010).
Crystal Structure Analysis : The crystal structure of a related compound, 5-(trifluoromethyl)picolinic acid monohydrate, revealed a water-bridged hydrogen-bonding network, offering insights into the structural characteristics and interactions of similar compounds (Ye & Tanski, 2020).
Applications in Other Fields
Radiochemistry and Radiopharmaceuticals : Studies on Rhenium(I) and Technetium(I) Tricarbonyl Complexes with chelators, including derivatives of 3-(pyridin-2-yl)propanoic acid, contribute to the development of targeted radiopharmaceuticals. These compounds have potential applications in medical imaging and therapy (Makris et al., 2012).
Organic Electronics : The synthesis of iridium complexes based on derivatives of 2-(pyridin-2-yl)propanoic acid, specifically for electrophosphorescence applications, indicates the potential use of these compounds in organic light-emitting diodes (OLEDs) and other electronic devices (Zhang et al., 2010).
Potential in Solar Cell Technologies : Pyridine derivatives, including those related to 3-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid, have been explored as additives in electrolytes for dye-sensitized solar cells (DSSCs). This research indicates the compound's potential application in renewable energy technologies (Bagheri, Dehghani, & Afrooz, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[5-(trifluoromethyl)pyridin-2-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)6-1-2-7(13-5-6)3-4-8(14)15/h1-2,5H,3-4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRDUBHINNJRDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(Trifluoromethyl)pyridin-2-yl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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